3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Mechanism of Action
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
The specific mode of action can vary depending on the specific indole derivative and its target. For example, some indole derivatives have been reported as antiviral agents .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives’ action can vary based on the specific derivative and its target. Some derivatives have shown inhibitory activity against certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Scientific Research Applications
3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases such as cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A precursor in the synthesis of the compound, sharing the bromine substitution on the indole ring.
Oxindole: A related compound formed through oxidation reactions, with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with distinct biological activities.
Uniqueness
3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and bromine groups. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and therapeutic applications.
Properties
IUPAC Name |
3-amino-5-bromo-1-methyl-3H-indol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c1-12-7-3-2-5(10)4-6(7)8(11)9(12)13;/h2-4,8H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQWALAEWKUUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266685-37-3 | |
Record name | 3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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